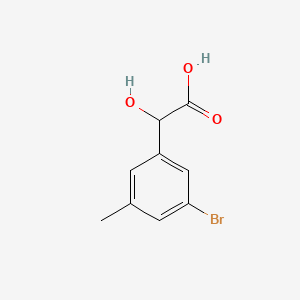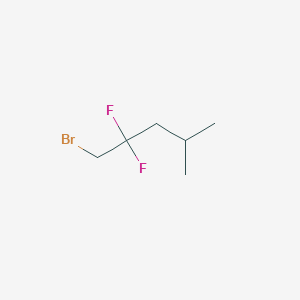
3-Bromo-5-methylmandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methylmandelic acid: is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylmandelic acid typically involves the bromination of 5-methylmandelic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent under aqueous conditions at room temperature . The reaction proceeds with high regioselectivity, resulting in the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions: 3-Bromo-5-methylmandelic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methylmandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acid derivatives.
Reduction: Formation of 5-methylmandelic acid.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-Bromo-5-methylmandelic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 3-Bromo-5-methylmandelic acid depends on its specific application. In general, the presence of the bromine atom and the carboxylic acid group allows it to interact with various molecular targets. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds:
3-Bromo-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
5-Methylmandelic acid: Lacks the bromine atom.
3-Bromo-4-methylmandelic acid: Bromine atom is positioned differently on the benzene ring.
Uniqueness: 3-Bromo-5-methylmandelic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the presence of the carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChIキー |
QPJYEWPUMGOTQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)



